molecular formula C9H6ClF3O2 B1647447 2-Methoxy-3-(trifluoromethyl)benzoyl chloride CAS No. 1017778-66-3

2-Methoxy-3-(trifluoromethyl)benzoyl chloride

Cat. No.: B1647447
CAS No.: 1017778-66-3
M. Wt: 238.59 g/mol
InChI Key: VOQPCMLSRLWUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-3-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C9H6ClF3O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methoxy group at the second position and a trifluoromethyl group at the third position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Scientific Research Applications

2-Methoxy-3-(trifluoromethyl)benzoyl chloride is used in various scientific research applications, including:

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . Contact with it can cause serious skin and eye damage. It is also corrosive to metals . When it comes into contact with water, it liberates toxic gas .

Mechanism of Action

Target of Action

It is often used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 2-Methoxy-3-(trifluoromethyl)benzoyl chloride. For instance, as an acyl chloride, it would be expected to react readily with water, potentially limiting its stability in aqueous environments .

Biochemical Analysis

Biochemical Properties

2-Methoxy-3-(trifluoromethyl)benzoyl chloride plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating the formation of more complex molecules. For instance, it can be used in the synthesis of pharmaceutical compounds and biologically active molecules . The interactions between this compound and biomolecules often involve nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Cellular Effects

The effects of this compound on cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause changes in the expression of certain genes and proteins, which can lead to alterations in cellular behavior . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes and altering metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context . Additionally, this compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound is relatively stable under ambient conditions . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term effects on cellular function have also been studied, with some reports indicating potential cytotoxicity at higher concentrations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects, such as enhancing certain biochemical pathways . At higher doses, this compound can exhibit toxic or adverse effects, including damage to tissues and organs. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting overall metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it can bind to various proteins and accumulate in specific cellular compartments. The distribution of this compound can influence its localization and overall effectiveness.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-3-(trifluoromethyl)benzoyl chloride can be synthesized through the reaction of 2-methoxy-3-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions at a temperature of around 80°C for several hours. The excess thionyl chloride is then removed by distillation under reduced pressure to obtain the final product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reaction vessels and efficient distillation equipment to handle the reagents and products safely and effectively .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3-(trifluoromethyl)benzoyl chloride is unique due to the presence of both the methoxy and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-methoxy-3-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-15-7-5(8(10)14)3-2-4-6(7)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQPCMLSRLWUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.